

2-acetyl-5-hydroxypyridine chemical structure and formula

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Compound of Interest

Compound Name: 1-(5-Hydroxypyridin-2-yl)ethanone

Cat. No.: B1590495

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An In-depth Technical Guide to 2-acetyl-5-hydroxypyridine: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-acetyl-5-hydroxypyridine (CAS No. 67310-56-9), a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. The document delineates its chemical structure, including its tautomeric relationship with 5-acetyl-2(1H)-pyridinone, summarizes its physicochemical properties, and presents a detailed, plausible synthetic route and analytical validation workflow. Furthermore, it explores the compound's potential as a versatile building block in modern drug discovery, contextualized by the established importance of the pyridine scaffold in numerous FDA-approved therapeutics. This guide is intended to serve as a foundational resource, blending theoretical principles with practical, field-proven insights to empower innovation in synthetic and pharmaceutical chemistry.

Core Chemical Identity and Physicochemical Properties

2-acetyl-5-hydroxypyridine is a substituted pyridine derivative featuring both an acetyl group and a hydroxyl group. These functional groups impart a dual reactivity that makes it a valuable intermediate in organic synthesis.

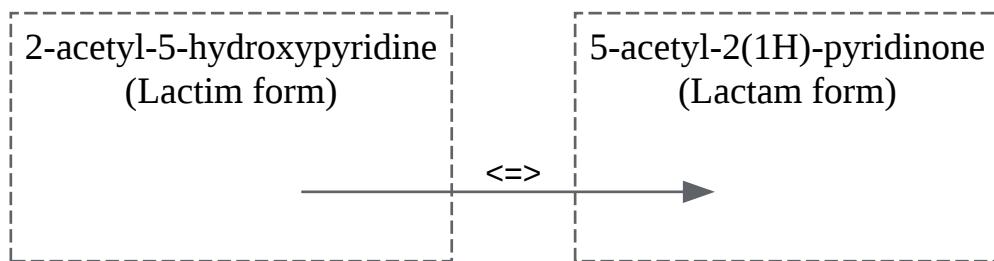
Chemical Structure and Formula

The molecular formula of 2-acetyl-5-hydroxypyridine is C₇H₇NO₂.^[1] Its structure consists of a pyridine ring substituted at the 2-position with an acetyl group (C(O)CH₃) and at the 5-position with a hydroxyl group (-OH).

Caption: Chemical structure of 2-acetyl-5-hydroxypyridine.

Tautomerism: A Critical Consideration

A key feature of hydroxypyridines is their ability to exist in tautomeric forms. 2-acetyl-5-hydroxypyridine is in equilibrium with its tautomer, 5-acetyl-2(1H)-pyridinone (also known as 2-hydroxy-5-acetylpyridine). This lactam-lactim tautomerism is influenced by the solvent environment, with polar solvents typically favoring the pyridinone (lactam) form.^[2] This duality is critical, as the reactivity and biological interactions of the molecule can be dictated by the dominant tautomer under specific conditions.



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Caption: Tautomeric equilibrium between the lactim and lactam forms.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for planning synthetic transformations, purification procedures, and formulation studies.

Property	Value	Source
CAS Number	67310-56-9	[1] [3]
Alternate CAS	1124-29-4 (for tautomer)	[4]
Molecular Formula	C ₇ H ₇ NO ₂	[1]
Molecular Weight	137.14 g/mol	[1] [5]
Physical Form	Solid	
Purity (Typical)	97-98%	[1] [4]
Storage	Room Temperature	[1]
InChI Key	OMNAPXPEWSOPER-UHFFFAOYSA-N	

Synthesis and Purification: A Strategic Approach

While specific, peer-reviewed synthesis routes for 2-acetyl-5-hydroxypyridine are not abundantly documented, a robust synthetic strategy can be designed based on established methodologies for analogous pyridine derivatives.[\[6\]](#)[\[7\]](#) The following multi-step protocol is proposed, emphasizing the rationale behind the chosen reactions and purification techniques.

Proposed Synthetic Workflow

The synthesis initiates from a commercially available and relatively inexpensive starting material, 2-amino-5-bromopyridine, and proceeds through protection, methoxylation, and functional group interconversion steps.



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Caption: Proposed multi-step synthesis workflow for 2-acetyl-5-hydroxypyridine.

Detailed Experimental Protocol

Causality Statement: This protocol employs a protection-deprotection strategy, which is fundamental in multi-step synthesis. The amino group of the starting material is highly reactive and would interfere with subsequent reactions; therefore, it is temporarily converted into a less reactive pyrrole group.^{[7][8]} The bromine atom is then substituted with a methoxy group, which can later be demethylated to the desired hydroxyl group.

Step 1: Protection of the Amino Group

- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromopyridine (1 eq.), 2,5-hexanedione (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.) to toluene.^[8]
- **Execution:** Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Work-up & Purification:** After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, can be purified by column chromatography on silica gel.

Step 2: Methoxylation

- **Reaction Setup:** Dissolve the protected pyridine from Step 1 in dry methanol in a flask under an inert atmosphere (e.g., nitrogen or argon). Add sodium methoxide (1.5 eq.).
- **Execution:** Heat the mixture to reflux and monitor by TLC until the starting material is consumed.^[7]
- **Work-up & Purification:** Cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers and concentrate to yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 3: Deprotection

- **Reaction Setup:** Dissolve the product from Step 2 in a mixture of ethanol and aqueous hydroxylamine hydrochloride.^[9]

- Execution: Heat the solution to reflux for 2-4 hours. The pyrrole protecting group will be cleaved, regenerating the amino group.
- Work-up & Purification: Neutralize the reaction mixture and extract the product, 2-amino-5-methoxypyridine. Purify via recrystallization or column chromatography.

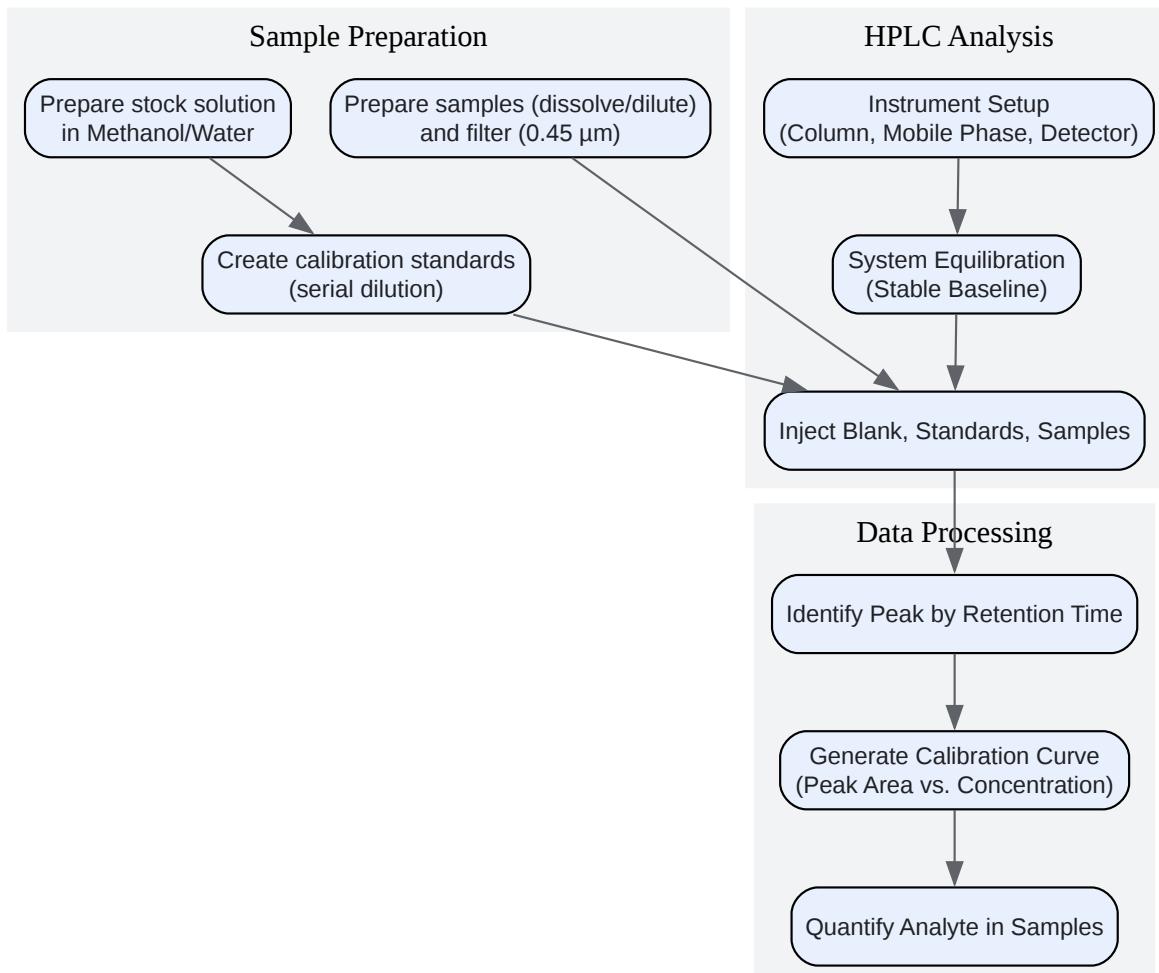
Subsequent steps would involve converting the amino group to a hydroxyl group (e.g., via a Sandmeyer-type reaction) and then introducing the acetyl group. An alternative, more direct route could involve a Grignard reaction on a protected 5-hydroxy-2-bromopyridine, analogous to the synthesis of 2-acetylpyridine.[\[6\]](#)

Analytical Characterization

Validating the identity, purity, and stability of a synthesized compound is a cornerstone of chemical and pharmaceutical development. A robust analytical method is essential for quality control.

Analytical Method Workflow

High-Performance Liquid Chromatography (HPLC) is a versatile and precise technique suitable for the analysis of pyridine derivatives.[\[10\]](#)[\[11\]](#) A typical workflow for method development and validation is outlined below.



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Caption: Standard workflow for quantitative analysis by HPLC.

Protocol: Reversed-Phase HPLC Method

Principle of Separation: This method utilizes a nonpolar stationary phase (C18 column) and a polar mobile phase. The compound will be retained on the column and then eluted by adjusting the mobile phase composition. Detection is achieved using a UV spectrophotometer, as the pyridine ring is a strong chromophore.

- Instrumentation & Conditions:

- Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[10]
- Mobile Phase: A gradient of Acetonitrile and 0.1% Orthophosphoric Acid in water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 315 nm (or determined by UV scan).
- Injection Volume: 10 µL.

- Standard and Sample Preparation:

- Prepare a 1 mg/mL stock solution of 2-acetyl-5-hydroxypyridine in a 50:50 mixture of acetonitrile and water.
- Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
- Prepare unknown samples by accurately weighing and dissolving them in the mobile phase to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[11]

- Validation Parameters (ICH Guidelines):

- Specificity: Ensure no interference from impurities or degradation products at the retention time of the analyte.
- Linearity: Establish a linear relationship between concentration and detector response across the desired range.
- Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.

- Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Applications in Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 95 FDA-approved drugs.[12] Its presence can enhance pharmacological activity, improve solubility, and provide a vector for hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors.

Role as a Chemical Building Block:

2-acetyl-5-hydroxypyridine serves as a versatile chemical intermediate. The hydroxyl group can be a key hydrogen bond donor/acceptor or can be further functionalized, for example, through etherification. The acetyl group provides a handle for a wide range of subsequent chemical transformations, such as:

- Reductive Amination: To introduce substituted amino groups.
- Aldol Condensation: To build larger, more complex carbon skeletons.
- Oxidation (e.g., Baeyer-Villiger): To form an ester linkage.

This synthetic versatility makes it a valuable precursor for creating libraries of novel compounds for screening against various therapeutic targets, including those for neurological disorders, cancer, and infectious diseases.[2][13][14] The structural motifs present in this molecule are found in numerous bioactive compounds, highlighting its potential for contributing to the development of next-generation therapeutics.

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